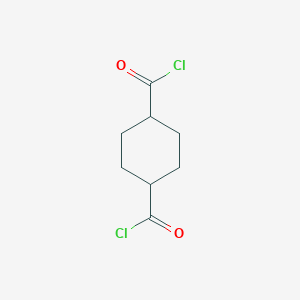

Cyclohexane-1,4-dicarbonyl dichloride

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTYZWJVMWWWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291864 | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-66-6 | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexane dicarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Dicarbonyl Compound Precursor

Cyclohexane-1,4-dicarbonyl dichloride serves as a crucial starting material for the synthesis of other dicarbonyl compounds. Its high reactivity allows it to readily undergo nucleophilic acyl substitution reactions. For instance, it can react with alcohols and amines to form the corresponding esters and amides, respectively. In the presence of water, it hydrolyzes to form cyclohexane-1,4-dicarboxylic acid.

A notable application is in the synthesis of 1,4-dicarbonyl compounds through conjugate addition reactions. Research has demonstrated the use of related aroyl chlorides as sources of aryl radicals in visible-light photocatalysis to produce 1,4-diketones. nih.gov Furthermore, the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane yields cyclohexane-1,4-dicarbaldehyde, which can be further converted to other derivatives. rsc.org

The synthesis of this compound itself is typically achieved by reacting cyclohexane-1,4-dicarboxylic acid with chlorinating agents such as oxalyl chloride or thionyl chloride.

Role in Polymer Chemistry and Advanced Materials

Cyclohexane-1,4-dicarbonyl dichloride is a key monomer in the production of various polymers, including polyesters and polyamides. These polymers often exhibit desirable properties for advanced materials applications.

Polyamides: The reaction of this compound with diamines leads to the formation of polyamides. savemyexams.com These materials can be engineered to have high thermal stability and strength. For example, the use of related monomers has led to the development of aramid fibers, known for their application in protective gear. The properties of the resulting polyamides can be tuned by the choice of the diamine and the isomeric form of the dicarbonyl dichloride.

Polyesters: Similarly, polycondensation with diols yields polyesters. The resulting polyesters, such as poly(alkylene trans-1,4-cyclohexanedicarboxylate)s, are fully aliphatic and their flexibility can be finely tuned by varying the length of the diol. unibo.it These materials have shown potential for applications in packaging due to their mechanical and barrier properties. unibo.it The crystallinity of these polyesters is significantly influenced by the cis/trans isomer ratio of the cyclohexane (B81311) ring. google.com

Isomeric Considerations in Research Applications

Established Synthetic Pathways for this compound

The synthesis of this compound, a key intermediate for various chemical products, is primarily achieved through the conversion of cyclohexane-1,4-dicarboxylic acid. Several established methods are employed for this transformation, each with distinct advantages and applications.

A prevalent laboratory and industrial method for synthesizing this compound involves the reaction of cyclohexane-1,4-dicarboxylic acid with thionyl chloride (SOCl₂). patsnap.comgoogle.comwikipedia.org This reaction effectively replaces the hydroxyl (-OH) groups of the carboxylic acid with chlorine atoms, yielding the desired diacyl chloride. wikipedia.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. patsnap.com

The reaction conditions, such as temperature, can influence the isomeric ratio of the final product. For instance, reacting 1,4-cyclohexanedicarboxylic acid with thionyl chloride at temperatures between 40°C and 50°C is a patented method for producing this compound with a high cis-isomer content. google.com One specific process involves the dropwise addition of thionyl chloride to the dicarboxylic acid within this temperature range. google.com Post-reaction, any unreacted thionyl chloride and the acidic gas byproducts are removed. google.com In one example, this method yielded a product with a cis/trans ratio of 72.3/27.7. google.com Another variation involves stirring the reactants at a higher temperature of 68-70°C for approximately 8 hours, which resulted in a product with a cis/trans ratio of 54.0/46.0. patsnap.com

A key advantage of starting with a high cis-isomer ratio of cyclohexane-1,4-dicarboxylic acid is that the resulting this compound also has a high cis-isomer content. patsnap.com This is significant because the cis-isomer possesses a lower melting point than the trans-isomer, rendering the cis-rich product a liquid at room temperature and thus easier to handle industrially. patsnap.com

Table 1: Thionyl Chloride-Mediated Synthesis of this compound

| Reactant | Reagent | Reaction Temperature | Reaction Time | Product Cis/Trans Ratio | Reference |

| 1,4-Cyclohexanedicarboxylic acid (at least 70% cis) | Thionyl chloride | 40-50 °C | Not specified | 72.3/27.7 | google.com |

| 1,4-Cyclohexanedicarboxylic acid | Thionyl chloride | 68-70 °C | ~8 hours | 54.0/46.0 | patsnap.com |

| 1,4-Cyclohexanedicarboxylic acid | Thionyl chloride | 95-100 °C | ~8 hours | Not specified | google.com |

The Vilsmeier-Haack (VH) reagent, a chloroiminium ion, is a versatile reagent in organic synthesis, primarily known for formylation reactions of electron-rich arenes. wikipedia.orgorganic-chemistry.org The reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org The reactive species is the N,N-dimethyliminium cation, [(CH₃)₂N=CHCl]⁺. wikipedia.org

While the primary application of the Vilsmeier-Haack reagent is formylation, the underlying principle of activating a carbonyl group can be extended to the conversion of carboxylic acids to their corresponding acid chlorides. The Vilsmeier reagent is a source of an electrophilic species that can react with the carboxylic acid, leading to the formation of an intermediate that readily converts to the acid chloride. This method is particularly useful for substrates that may be sensitive to the harsher conditions of other chlorinating agents. The reaction is applicable to electron-rich alkenes and aromatic compounds. ambeed.com

On an industrial scale, the synthesis of dicarbonyl dichlorides often employs robust and cost-effective chlorinating agents. Phosgene (B1210022) (COCl₂), a highly reactive and toxic gas, is a significant industrial reagent for converting dicarboxylic acids to their corresponding dichlorides. google.comcia.gov The reaction is typically carried out under pressure and at elevated temperatures, often exceeding 100°C. google.com A key advantage of using phosgene is that the byproducts are gaseous, simplifying the purification process. youtube.com The process can be conducted continuously by feeding both the dicarboxylic acid and phosgene into a reactor and continuously separating the resulting acid chloride. google.com

Due to the hazards associated with phosgene, alternative reagents such as diphosgene and triphosgene (B27547) are often used in laboratory settings as they are easier to handle. cia.gov These reagents decompose to generate phosgene in situ. youtube.com Other chlorinating agents used in industrial processes include oxalyl chloride and phosphorus chlorides (such as phosphorus trichloride (B1173362) and phosphorus pentachloride). youtube.com While effective, phosphorus chlorides can generate phosphorus-containing waste that can be difficult to dispose of. youtube.com

Table 2: Industrial Chlorinating Agents for Dicarboxylic Acid Conversion

| Chlorinating Agent | Key Features | Byproducts | Common Applications | Reference |

| Phosgene (COCl₂) | Highly reactive gas, used at high pressure and temperature | Gaseous (CO₂, HCl) | Large-scale industrial synthesis | google.comcia.gov |

| Diphosgene | Liquid, easier to handle than phosgene | Gaseous | Laboratory and smaller scale synthesis | cia.gov |

| Triphosgene | Crystalline solid, safer to handle | Gaseous | Laboratory and smaller scale synthesis | cia.gov |

| Oxalyl Chloride | Liquid, forms gaseous byproducts | Gaseous (CO, CO₂, HCl) | Laboratory and industrial synthesis | youtube.com |

| Phosphorus Pentachloride | Solid, highly reactive | Solid/liquid phosphorus waste | Specific laboratory applications | youtube.com |

| Phosphorus Trichloride | Liquid, reactive | Solid/liquid phosphorus waste | Specific laboratory applications | youtube.com |

Isomerization Phenomena in this compound Synthesis

The cyclohexane ring in this compound can exist in cis and trans isomeric forms, where the two carbonyl chloride groups are on the same or opposite sides of the ring, respectively. The isomeric composition of the final product is a critical factor, as it influences the physical properties, such as the melting point. patsnap.com

The control of the cis/trans isomer ratio can be achieved during the synthesis by carefully selecting the starting material and reaction conditions. For instance, using a starting material of cyclohexane-1,4-dicarboxylic acid with a high cis-isomer content can lead to a final product that is also rich in the cis-isomer. patsnap.comgoogle.com

The separation of cis and trans isomers of various cyclohexane derivatives is a well-established practice. While specific filtration methods for this compound are not detailed in the provided context, the separation of isomers of similar compounds is often achieved through techniques like crystallization and chromatography. The different physical properties of the cis and trans isomers, such as solubility and melting point, can be exploited for their separation. For example, if one isomer is a solid at a particular temperature while the other is a liquid, filtration can be a straightforward method for separation.

The ratio of cis to trans isomers in the final product can also be influenced by thermodynamic factors. Under certain reaction conditions, particularly at higher temperatures, an equilibrium can be established between the cis and trans isomers. The final isomer ratio will then reflect the relative thermodynamic stabilities of the two isomers.

In the synthesis of this compound using thionyl chloride, the reaction temperature plays a role in the final isomer ratio. For example, a reaction conducted at 68-70°C for an extended period resulted in a cis/trans ratio of 54.0/46.0, suggesting that some degree of isomerization may occur under these conditions. patsnap.com Further investigation into the thermodynamic equilibrium between the cis and trans isomers of this compound would be necessary to fully understand and control the isomeric composition of the final product.

Green Chemistry Approaches in the Synthesis of this compound

The traditional synthesis of acyl chlorides, including this compound, from their corresponding carboxylic acids often involves hazardous reagents such as thionyl chloride (SOCl₂) and phosgene (COCl₂) youtube.comgoogle.com. These substances pose significant environmental and safety risks. Green chemistry principles encourage the development of alternative synthetic routes that minimize or eliminate the use and generation of hazardous substances.

One of the primary green chemistry strategies applicable to the synthesis of this compound involves the use of safer, alternative chlorinating agents. Oxalyl chloride ((COCl)₂) is often considered a milder and more selective substitute for thionyl chloride. researchgate.netresearchgate.net While more expensive, its reaction with carboxylic acids produces gaseous byproducts (HCl, CO, and CO₂) which simplifies the purification process and avoids the generation of sulfur-containing waste. researchgate.net

Catalysis presents another key green approach. The use of catalysts like N,N-dimethylformamide (DMF) can significantly increase the reaction rate when using reagents like thionyl chloride or oxalyl chloride, potentially allowing for milder reaction conditions and reducing the required excess of the chlorinating agent. wikipedia.orggoogle.com The catalyst works by reacting with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive species that facilitates the conversion of the carboxylic acid. wikipedia.orggoogle.com

Furthermore, advancements in flow chemistry offer a safer way to handle highly toxic reagents like phosgene. The on-demand, continuous flow synthesis of phosgene from chloroform (B151607) allows for its use in a closed system, minimizing exposure risks and handling only small quantities at any given time. acs.org This approach could be adapted for the synthesis of this compound, improving the safety profile of an otherwise hazardous process. Other reagents, such as cyanuric chloride, have also been explored as alternatives to traditional chlorinating agents. sciencemadness.org The ideal green synthesis would involve a catalytic, solvent-free process or the use of a benign, recyclable solvent to further reduce the environmental impact.

Reactivity and Functional Group Interconversions of Acyl Chlorides

The general reactivity pattern involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is eliminated. researchgate.net Common nucleophiles that react readily with acyl chlorides include water, alcohols, ammonia, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. chemguide.co.uk Due to their high reactivity, acyl chlorides react vigorously with water, even atmospheric moisture, and must be handled under anhydrous conditions. libretexts.org Pyridine is often used as a solvent or added to these reactions to neutralize the HCl byproduct that is formed. researchgate.net

Below is a table summarizing the general reactions of acyl chlorides.

| Nucleophile (Nu-H) | Product | Product Class |

| Water (H₂O) | Carboxylic Acid | Carboxylic Acid |

| Alcohol (R'-OH) | Ester | Ester |

| Ammonia (NH₃) | Primary Amide | Amide |

| Primary Amine (R'-NH₂) | Secondary Amide | Amide |

| Secondary Amine (R'₂NH) | Tertiary Amide | Amide |

This table presents a generalized summary of acyl chloride reactivity.

The carbonyl groups within dicarbonyl systems, such as the one in this compound, can undergo various derivatization reactions. These reactions are often employed for analytical purposes, such as to enhance detectability in chromatographic methods like HPLC. A classic method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which converts carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazone derivatives. These derivatives are typically colored, crystalline solids, which facilitates their detection and characterization.

Another common derivatizing agent for carbonyls is oxalyl chloride, which is used in conjunction with a catalyst like N,N-dimethylformamide. researchgate.net This reagent is effective for preparing acyl chlorides from carboxylic acids. researchgate.net For the derivatization of dicarbonyl compounds specifically, reagents that can react with both carbonyl groups are particularly useful. For instance, condensation reactions with bifunctional nucleophiles like urea (B33335) or aromatic amines can lead to the formation of heterocyclic structures.

In the context of analytical chemistry, derivatization aims to modify the analyte to make it more suitable for separation and detection. For example, attaching a chromophore or fluorophore can significantly enhance UV or fluorescence detection in HPLC. While specific derivatization studies on this compound are not detailed in the provided search results, the general principles of carbonyl chemistry suggest that it would react with standard carbonyl derivatizing agents, provided the high reactivity of the acyl chloride groups is taken into account and managed, for instance by first converting them to a less reactive derivative like an ester.

Monomer Design and Incorporation into Polymer Chains

This compound, also known as hexahydroterephthaloyl chloride, is a key difunctional monomer employed in the synthesis of various polymers, including polyesters and polyamides. Its utility stems from the two highly reactive acyl chloride groups that readily undergo nucleophilic acyl substitution reactions with comonomers containing active hydrogen atoms, such as diols and diamines, through polycondensation reactions. The high electrophilicity of the carbonyl carbons, enhanced by the electron-withdrawing chloride atoms, facilitates these reactions.

The synthesis of polymers using this compound can be tailored to achieve specific properties. For instance, it is a building block for high-performance materials like aramid fibers, which are known for their exceptional strength and thermal stability. The choice of comonomer and polymerization conditions significantly influences the final polymer's characteristics.

The monomer itself exists in cis and trans isomeric forms, which can affect the stereochemistry and, consequently, the properties of the resulting polymers. The trans isomer is generally more stable due to its diequatorial conformation, which minimizes steric strain. The preparation of this compound typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

The incorporation of the rigid and non-planar trans-1,4-cyclohexylene unit into polymer backbones is a strategic approach to modify the thermal and mechanical properties of polyesters and polyamides. nih.govunibo.itnih.gov This cycloaliphatic structure imparts unique characteristics compared to polymers derived from purely aromatic or linear aliphatic monomers.

The presence of the cyclohexane ring enhances the thermal stability of polymers. nih.govmdpi.com For example, polyesters based on 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) exhibit improved photo-oxidative stability compared to their terephthalic acid-based counterparts because the phenyl ring, which readily absorbs UV light, is absent. mdpi.com The glass transition temperature (Tg) of polymers containing the 1,4-cyclohexylene unit is typically higher than that of linear aliphatic polyesters but lower than that of fully aromatic polyesters. mdpi.com This is attributed to the energy absorption resulting from the interconversion of the chair and boat conformations of the cyclohexane ring. mdpi.com

The stereochemistry of the 1,4-cyclohexylene unit, specifically the ratio of trans to cis isomers, plays a crucial role in determining the polymer's properties. nih.gov An increase in the trans isomer content generally leads to a linear increase in both the glass transition temperature (Tg) and the melting temperature (Tm) of the resulting polyesters. nih.gov This is because the trans isomer provides a more regular and packable polymer chain structure, facilitating crystallization. researchgate.net Polymers with a high trans content are often semicrystalline, whereas those with a low trans content tend to be amorphous. researchgate.net The living isomerization polymerization of allylcyclohexane (B1217954) has been shown to produce semicrystalline polyallylcyclohexanes with trans-cyclohexane-1,4-diyl groups. rsc.org

The strategic use of trans-1,4-cyclohexylene units allows for the fine-tuning of polymer properties for specific applications. For instance, in the development of materials for food packaging, the incorporation of these units can improve barrier properties and thermal resistance. mdpi.com

Table 1: Impact of Trans-1,4-Cyclohexylene Units on Polymer Properties

| Property | Effect of Increasing Trans-1,4-Cyclohexylene Content | Reference(s) |

| Glass Transition Temperature (Tg) | Increases | nih.govmdpi.com |

| Melting Temperature (Tm) | Increases | nih.gov |

| Crystallinity | Increases (favors semi-crystalline structure) | researchgate.net |

| Thermal Stability | Improves | nih.govmdpi.com |

| Flexibility | Intermediate between aromatic and linear aliphatic polymers | mdpi.com |

Polymerization Techniques and Methodologies

The synthesis of polymers from this compound is predominantly achieved through polycondensation reactions. These methods involve the reaction of the diacyl chloride with a suitable comonomer, typically a diol or a diamine, to form polyesters or polyamides, respectively. The choice of polymerization technique—solution, melt, or pseudo-interfacial—depends on factors such as monomer reactivity, desired polymer molecular weight, and final polymer properties.

Solution polymerization involves dissolving the monomers in a common solvent and carrying out the reaction at a specific temperature. This technique offers good control over the reaction and allows for the synthesis of high-molecular-weight polymers. For instance, copolyesters based on high trans-1,4-cyclohexanedimethanol, terephthaloyl dichloride, and 2,6-naphthalene dicarboxylic chloride have been successfully synthesized via a one-step solution polymerization at room temperature without the need for stabilizers or metal catalysts. researchgate.net

Melt polycondensation is a solvent-free process conducted at high temperatures, where the monomers are in a molten state. unibo.it This method is often preferred for its environmental benefits and cost-effectiveness. The synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s has been achieved through melt polycondensation, combining trans-1,4-cyclohexane dicarboxylic acid with various diols. unibo.it However, achieving miscibility of the monomers at the reaction temperature is crucial. For example, while mixtures of 1,4-cyclohexanedimethanol (B133615) (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA) may not be miscible at lower temperatures, they become miscible at 220°C and above, making this temperature range suitable for esterification in the melt. google.com

Pseudo-interfacial polymerization is a variation of interfacial polymerization where the reaction occurs at or near the interface of two immiscible liquid phases. This technique is particularly useful when dealing with highly reactive monomers like acyl chlorides.

Enzymatic polymerization has emerged as a green and highly selective alternative for synthesizing polyesters. nih.gov Lipases, a class of hydrolase enzymes, are particularly effective in catalyzing polycondensation and ring-opening polymerization reactions to produce polyesters under mild conditions. nih.govnih.gov This method offers advantages such as high chemo-, regio-, and enantioselectivities, and it avoids the use of metal catalysts, which can be a concern in some applications. nih.govnih.gov

The mechanism of lipase-catalyzed polycondensation involves the formation of an enzyme-substrate complex, followed by reaction with a hydroxyl-containing monomer to form a dimer and release the enzyme. nih.gov This process continues, leading to the formation of oligomers and eventually high-molecular-weight polymers. nih.gov The reaction is reversible, and the removal of byproducts, such as water or alcohol, is often necessary to drive the equilibrium towards polymer formation. mdpi.com

For cyclohexane-containing polyesters, enzymatic polymerization has been explored, although specific examples directly using this compound are less common in the provided search results. However, the principles can be applied to related monomers. For instance, lipase-catalyzed polycondensation of diethyl succinate (B1194679) and butanediol (B1596017) has been shown to produce poly(butylene succinate). mdpi.com The choice of solvent can significantly impact the outcome of the polymerization. In the lipase-catalyzed synthesis of polyisosorbide adipate, a solvent mixture of cyclohexane and benzene (B151609) was found to be effective in removing ethanol (B145695) via azeotropic distillation, resulting in a higher molecular weight polymer. mdpi.com

Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a frequently used catalyst for the polycondensation of various monomers, including those with functional groups that might not be compatible with conventional polymerization methods. unl.pt This enzyme has been successfully used to polymerize long-chain aliphatic ω-hydroxy acids and even epoxy-containing monomers without affecting the epoxy functions. unl.pt

Solid-state polymerization (SSP), also known as solid-stating, is a post-polymerization technique used to increase the molecular weight and improve the thermal properties of polyesters and polyamides. researchgate.net This process is carried out at a temperature below the melting point but above the glass transition temperature of the polymer. Under these conditions, the polymer chains have sufficient mobility to react further, leading to an increase in chain length and a more ordered crystalline structure.

The SSP process is often employed after an initial melt polycondensation step to produce a prepolymer of moderate molecular weight. researchgate.net The prepolymer is then heated in a vacuum or under a stream of inert gas to facilitate the removal of condensation byproducts, such as water or glycols, which drives the polymerization reaction forward. researchgate.net

For polyesters containing cyclohexane units, SSP can be a crucial step to achieve the desired high molecular weight necessary for demanding applications. researchgate.net For example, in the synthesis of poly(1,4-cyclohexanedicarboxylate)s, a two-step process can be employed where the second step is performed either in the melt or in the solid state. google.com The use of SSP has been applied to produce high molecular weight furan-based polyesters, which are considered bio-based alternatives to traditional polyesters. researchgate.net

The effectiveness of SSP is influenced by several factors, including the initial molecular weight of the prepolymer, reaction temperature, time, and the efficiency of byproduct removal. By carefully controlling these parameters, it is possible to produce high-performance polyesters with enhanced mechanical and thermal properties.

Structure-Property Relationships in Polymers Derived from this compound

The inherent structure of the cyclohexane ring within this compound is a critical determinant of the final properties of polymers synthesized from it. The stereochemistry of the ring, coupled with the ability to control polymerization conditions, provides a versatile platform for engineering macromolecules with a wide spectrum of thermal and mechanical characteristics.

Influence of Cyclohexylene Ring Stereoisomerism (Cis/Trans) on Polymer Properties

The stereoisomerism of the 1,4-disubstituted cyclohexane ring, existing in cis and trans configurations, profoundly impacts the resulting polymer's architecture and bulk properties. researchgate.netresearchgate.net The trans-isomer possesses a more linear and rigid structure, which facilitates more efficient chain packing and higher symmetry. researchgate.netresearchgate.net In contrast, the cis-isomer introduces a "kink" or bend in the polymer backbone, disrupting chain regularity. researchgate.net

This fundamental structural difference dictates whether the resulting polymer is semicrystalline or entirely amorphous. researchgate.net

High trans-isomer content : Polymers rich in the trans-isomer are typically semicrystalline, exhibiting both a glass transition temperature (Tg) and a melting temperature (Tm). researchgate.netresearchgate.net The enhanced packing ability leads to the formation of ordered crystalline domains.

Low trans-isomer content : Polymers with a low concentration of the trans-isomer (and thus a high cis content) are generally amorphous due to the kinks that prevent crystallization. researchgate.net

The thermodynamic equilibrium for low-molecular-weight derivatives of 1,4-cyclohexanedicarboxylic acid favors a composition of approximately 66% trans-isomer. researchgate.net However, this ratio can be manipulated. For instance, heating the free diacid at around 300°C can yield a product with 100% trans-isomer content. researchgate.net This control over the isomeric ratio is a key tool for tailoring polymer properties.

Thermal and Mechanical Property Modulation through Polymerization Parameters

The final thermal and mechanical characteristics of polyesters derived from this compound are not solely dependent on stereochemistry; they are also significantly influenced by polymerization parameters such as temperature, catalysts, and monomer ratios. researchgate.net For instance, in the synthesis of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate), using titanium tetrabutoxide as a catalyst allows for the production of high molecular weight polymers under specific melt-phase conditions. researchgate.net

Control of the reaction temperature is crucial as high temperatures can promote isomerization from the trans to the cis form, especially when starting with a high-trans monomer. researchgate.netunibo.it Carboxylic acid end groups are known to catalyze this isomerization, making the process more critical when starting from the diacid (CHDA) as opposed to the dimethyl ester (DMCD). researchgate.net

Mechanical properties can also be tuned. In copolyamides incorporating 1,4-cyclohexanedicarboxylic acid, increasing the proportion of the cycloaliphatic monomer led to an increase in Young's modulus from 698.54 to 1093.89 MPa and a rise in tensile strength. elsevierpure.com

Tailoring Glass Transition Temperatures and Crystallinity in Cyclohexane-based Polymers

The glass transition temperature (Tg) and the degree of crystallinity are two of the most critical properties that can be precisely tailored by controlling the cis/trans ratio of the cyclohexylene ring. researchgate.netresearchgate.net An increase in the trans-isomer content leads to a linear increase in both the Tg and the melting temperature (Tm) of the resulting polymer. researchgate.netnih.gov The higher rigidity of the trans configuration restricts segmental motion, thus elevating the Tg. researchgate.net

Similarly, crystallinity is directly proportional to the trans content. The trans-isomer is capable of fitting into a crystal lattice, while the cis-isomer is excluded from the crystalline phase, acting as a non-crystallizable defect in the polymer chain. researchgate.net Therefore, as the trans content increases, the material transitions from being completely amorphous to a semicrystalline polymer with progressively higher crystallinity. researchgate.net This relationship allows for the precise design of materials ranging from rigid, crystalline plastics to softer, amorphous elastomers. researchgate.net

Below is a data table illustrating the effect of trans-isomer content on the thermal properties of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD).

| Sample Name | Total % trans Isomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity (%) |

|---|---|---|---|---|

| D66-E66 | 66 | 14 | 155 | 19 |

| D66-E80 | 73 | 22 | 184 | 26 |

| D66-E90 | 78 | 31 | 207 | 33 |

| D66-E97 | 81 | 38 | 221 | 38 |

Data sourced from Berti et al., J Polym Sci Part B: Polym Phys 46: 619–630, 2008. researchgate.net

Investigations into Sub-Tg Relaxations and Ultimate Elongation Properties of Poly(arylene ether sulfone)s

The incorporation of aliphatic moieties, such as those derived from cyclohexane-based monomers, into rigid polymer backbones like poly(arylene ether sulfone)s (PAES) is a strategy to modify their properties. In a study on sulfonated PAES (SPAES), the introduction of an aliphatic hexyl group into the polymer backbone resulted in a significant decrease in the glass transition temperature (Tg) by approximately 100°C, with values dropping to a range of 85 to 90°C compared to the fully aromatic equivalent. nih.gov This reduction in Tg is attributed to the increased flexibility of the polymer chain.

Furthermore, this structural modification had a pronounced effect on the mechanical properties. The partially alkylated SPAES exhibited about 30% greater elongation at break than the pristine, fully aromatic SPAES. nih.gov This indicates that the introduction of the flexible aliphatic segment enhances the toughness of the polymer. nih.gov The conformational transitions of cyclohexylene rings within a polymer backbone can also give rise to secondary, sub-Tg relaxations in dynamic mechanical thermal analysis (DMTA), which can be beneficial for improving the impact resistance of the material. researchgate.net

Advanced Polymer Applications

Development of Bio-based Polyesters

This compound, and more commonly its parent diacid, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), are valuable monomers for developing bio-based polyesters. mdpi.comresearchgate.net 1,4-CHDA can be derived from renewable resources, making it an attractive alternative to petroleum-based aromatic diacids like terephthalic acid. mdpi.commdpi.com

Polyesters based on 1,4-CHDA exhibit several advantageous properties, including improved processability due to lower melt viscosity, enhanced photo-oxidative stability, and good resistance to humidity and impact, while often maintaining biodegradability. researchgate.netmdpi.com For example, poly(butylene trans-1,4-cyclohexane dicarboxylate) has been successfully synthesized and modified with other bio-based building blocks like camphoric acid to create sustainable polymers suitable for applications such as food packaging. mdpi.com The combination of diols like 1,4-cyclohexanedimethanol (CHDM) and diacids such as 2,5-furandicarboxylic acid (FDCA), both of which can be bio-sourced, allows for the creation of a wide range of amorphous and semicrystalline bio-polyesters with tunable properties. researchgate.net

Synthesis of Amorphous and Semi-Crystalline Polyesters for Specialty Applications

The synthesis of polyesters from this compound is a versatile process that allows for the creation of both amorphous and semi-crystalline materials tailored for specialty applications. The final morphology of the polymer is largely dictated by the stereochemistry of the cyclohexane ring within the monomer and the structure of the diol used in the polycondensation reaction.

The cis/trans isomerism of the 1,4-disubstituted cyclohexane ring is a critical factor in controlling the crystallinity of the resulting polyesters. researchgate.netunict.it The trans-isomer has a more linear and rigid structure, which facilitates chain packing and leads to the formation of semi-crystalline polymers with higher melting points (Tm) and glass transition temperatures (Tg). researchgate.net Conversely, the bent structure of the cis-isomer disrupts chain regularity, resulting in amorphous polymers with lower Tg and no melting point. unict.it During polymerization at elevated temperatures, isomerization can occur, often leading to a thermodynamically controlled equilibrium with a higher percentage of the trans-isomer. researchgate.net For instance, polyesters prepared from trans-1,4-cyclohexanedicarbonyl dichloride can exhibit liquid-crystalline phases, which are thermodynamically unstable and can isomerize to an isotropic melt. researchgate.net

The choice of diol in the polymerization with this compound also significantly influences the properties of the final polyester. The flexibility and length of the diol's methylene (B1212753) chain can be adjusted to fine-tune the thermal properties of the polymer. unibo.itunibo.it For example, increasing the number of methylene groups in the diol generally leads to a decrease in the glass transition temperature, enhancing the flexibility of the polymer chain. unibo.itunibo.it The "odd-even" effect has also been observed, where diols with an even number of methylene groups tend to produce polyesters that crystallize more readily than those with an odd number. unibo.it

The polycondensation reaction can be carried out through various methods, including melt and solution polymerization. These processes allow for the synthesis of high molecular weight polyesters with properties suitable for applications such as fibers, films, and engineering plastics. researchgate.net For example, polyesters based on trans-1,4-cyclohexanedicarboxylic acid and various diols have been investigated for their potential in packaging applications, owing to their tunable mechanical and barrier properties. unibo.itmdpi.com

Below is a data table summarizing the influence of monomer composition on the thermal properties of polyesters derived from cyclohexane-1,4-dicarboxylic acid or its derivatives.

| Diol | Isomer Ratio of Cyclohexane Moiety | Polymer Morphology | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

| 1,4-Butanediol | High trans | Semi-crystalline | Higher | Present |

| 1,4-Butanediol | High cis | Amorphous | Lower | Absent |

| 1,6-Hexanediol | High trans | Semi-crystalline | Higher | Present |

| Phenylhydroquinone | trans | Liquid-crystalline | High | High |

| 1,3-Propanediol | trans | Semi-crystalline (odd-numbered diol) | Decreases with increasing diol chain length | Dependent on crystallinity |

| 1,5-Pentanediol | trans | Semi-crystalline (odd-numbered diol) | Decreases with increasing diol chain length | Dependent on crystallinity |

Exploration in High-Voltage Polymer Insulators and Other Advanced Materials

The unique properties of cycloaliphatic polyesters derived from this compound make them intriguing candidates for exploration in advanced material applications, including high-voltage polymer insulators. While cycloaliphatic epoxy resins are more commonly cited for these applications, the inherent characteristics of cycloaliphatic polyesters suggest their potential suitability. researchgate.netresearchgate.net

High-voltage insulators require materials with excellent dielectric properties, high thermal stability, mechanical robustness, and resistance to environmental factors such as UV radiation and moisture. researchgate.net The incorporation of the cycloaliphatic ring from this compound into the polyester backbone imparts rigidity and thermal stability. preprints.org These characteristics are advantageous for maintaining mechanical integrity and insulating properties, especially under thermal stress. The non-aromatic nature of the cycloaliphatic ring also contributes to better UV resistance compared to aromatic polyesters, a critical factor for outdoor insulator applications. mdpi.com

The dielectric properties of polyesters are influenced by their molecular structure. The low polarity of the cycloaliphatic ring can contribute to a low dielectric constant and dissipation factor, which are desirable for minimizing electrical losses in high-voltage applications. researchgate.netappstate.edu The ability to control the crystallinity of these polyesters through isomer selection offers a pathway to tailor the mechanical and thermomechanical properties to meet the stringent requirements of insulator design. unict.it For instance, a semi-crystalline morphology could provide the necessary mechanical strength and toughness, while an amorphous structure might be beneficial for applications requiring higher flexibility.

Beyond high-voltage insulators, these polyesters are being explored for other advanced applications. Their good mechanical properties and weather resistance make them suitable for high-performance coatings. paint.org The synthesis of copolyesters by incorporating other diols or diacids allows for the fine-tuning of properties for specific applications, such as smart films with tailored thermal and barrier properties. preprints.orgnih.gov Furthermore, the development of bio-based versions of these monomers aligns with the growing demand for sustainable materials in advanced technologies. mdpi.com The potential to create highly oriented fibers from the liquid crystalline melts of certain cycloaliphatic polyesters opens up possibilities in the field of high-strength composites. researchgate.net

Further research into the specific dielectric breakdown strength, arc resistance, and long-term aging behavior of polyesters synthesized from this compound is necessary to fully ascertain their viability for high-voltage insulation systems.

Reaction Mechanism Elucidation and Computational Studies

Mechanistic Investigations of Acid Chloride Formation Pathways

The conversion of cyclohexane-1,4-dicarboxylic acid to its corresponding diacyl chloride is a fundamental transformation in organic synthesis. This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). chemguide.co.ukmasterorganicchemistry.com

With Thionyl Chloride (SOCl₂): The reaction with thionyl chloride is widely used due to its efficiency and the convenient removal of byproducts. The mechanism proceeds as follows:

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. chemtube3d.comchemistrysteps.com

This initial attack forms a highly reactive chlorosulfite intermediate. masterorganicchemistry.comlibretexts.org

The intermediate is unstable and readily undergoes nucleophilic attack by the chloride ion (Cl⁻) generated in the process. youtube.com

A tetrahedral intermediate is formed, which then collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion. chemtube3d.comyoutube.com

With Oxalyl Chloride ((COCl)₂) and a DMF Catalyst: The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder alternative for acid chloride synthesis. commonorganicchemistry.comblogspot.com The mechanism involves the formation of a Vilsmeier reagent.

DMF reacts with oxalyl chloride to form an electrophilic iminium salt, the Vilsmeier reagent. blogspot.comyoutube.com

The carboxylic acid then attacks this highly reactive intermediate. blogspot.com

The resulting adduct collapses, releasing the acyl chloride and regenerating the DMF catalyst, along with the gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO). youtube.com This catalytic cycle makes the process highly efficient even with substoichiometric amounts of DMF. columbia.edu

The Vilsmeier-Haack reagent, typically formed from DMF and phosphorus oxychloride (POCl₃), can also be employed as an activating agent for converting carboxylic acids to acid chlorides. ijpcbs.comnumberanalytics.com

Computational Modeling and Theoretical Chemistry Approaches

Computational chemistry offers powerful tools to investigate reaction mechanisms and predict material properties at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Thermodynamic Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, making it invaluable for elucidating reaction mechanisms and determining the thermodynamic and kinetic profiles of chemical reactions. researchgate.net

For the formation of acid chlorides from carboxylic acids using thionyl chloride, DFT studies on analogous systems reveal that the reaction can proceed through competing pathways. researchgate.net These studies calculate the Gibbs free energy (ΔG) for each transition state and intermediate, allowing for the identification of the rate-determining step and the most favorable reaction pathway. For instance, calculations on the conversion of α-chlorinated carboxylic acids show that the process involves multiple activation barriers, all of which are enthalpy-controlled. researchgate.net DFT can also model the formation of the Vilsmeier reagent from oxalyl chloride and DMF, providing detailed mechanistic insights into the activation of the amide and the subsequent reaction with the carboxylic acid. researchgate.net Such computational analyses are crucial for optimizing reaction conditions and understanding the role of catalysts.

Molecular Simulations for Predicting Polymer Properties and Conformational Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the prediction of macroscopic properties from the atomistic behavior of polymer chains. blogspot.comacs.org For polyamides derived from cyclohexane-1,4-dicarbonyl dichloride, MD simulations can predict crucial properties like glass transition temperature, density, and mechanical stress-strain behavior. nih.govacs.org

The process involves several key steps:

Force Field Selection: An appropriate force field (a set of empirical equations describing interatomic interactions) is chosen. Options like COMPASS, DREIDING, or reactive force fields (ReaxFF) are selected based on the specific properties being investigated. mdpi.comresearchgate.net

Model Construction: An atomistic model of the polymer, such as a polyamide, is constructed. For crystalline polymers, this involves building a supercell based on known lattice parameters. mdpi.com

Simulation: The MD simulation is run, calculating the trajectories of atoms over time. This can be used to model the polymer's response to external stimuli, like mechanical stress or temperature changes. researchgate.netarxiv.org

Property Prediction: From the simulation data, properties such as stress-strain curves, modulus of elasticity, and conformational changes (e.g., helical structures, hydrogen bonding) can be determined. acs.orgbu.edu

These simulations provide a molecular-level understanding of how the rigid cyclohexane (B81311) unit influences the polymer's chain packing, conformational freedom, and ultimately, its bulk properties. acs.org

Catalytic Cross-Coupling Methodologies Involving Cyclohexane Carbonyl Chlorides

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions that forge new carbon-carbon bonds. Photoredox catalysis, in particular, has opened new avenues for reactions under mild conditions.

Ni/Ir Photoredox Catalysis for Stereoretentive Cross-Coupling

A significant challenge in synthesis is the cross-coupling of C(sp³)-hybridized centers, especially while retaining the stereochemistry of a chiral starting material. Dual catalysis systems, combining a photoredox catalyst (like an Iridium complex) with a cross-coupling catalyst (like a Nickel complex), have proven effective in this regard. nih.govacs.org

While direct examples involving this compound are specific, the methodology has been demonstrated with closely related substrates, such as chiral amino acid chlorides. kaist.ac.krresearchgate.net The general mechanism for this stereoretentive cross-coupling proceeds as follows:

Photocatalyst Excitation: A visible-light-absorbing Iridium (Ir) complex is excited to a long-lived, highly oxidizing state. nih.gov

Radical Generation: The excited Ir catalyst can oxidize a suitable substrate to generate a radical. In related ketone syntheses, this involves the oxidation of alkyltrifluoroborates. acs.orgacs.org

Acyl Chloride Activation: In a key mechanistic innovation for coupling with acid chlorides, a strategic intermediate, such as an N-acyllutidinium ion, is formed. This intermediate undergoes a barrierless reduction, preventing undesirable side reactions and preserving stereochemistry. nih.govkaist.ac.kr

Nickel Catalytic Cycle: A Ni(0) complex undergoes oxidative addition with the activated acyl species. Subsequent reductive elimination from a Ni(II) or Ni(III) intermediate forms the new C-C bond and regenerates the Ni(0) catalyst. kaist.ac.kr

This approach allows for the modular and stereoretentive synthesis of complex molecules from readily available acid chlorides, a strategy that holds significant potential for derivatives of this compound. nih.govkaist.ac.kr

Analytical Techniques for Characterization in Academic Research

Spectroscopic Methods in Synthetic Verification (e.g., Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic techniques are indispensable for confirming the successful synthesis of both the monomer and the final polymer.

Infrared (IR) Spectroscopy is used to identify functional groups. For Cyclohexane-1,4-dicarbonyl dichloride, a characteristic and strong carbonyl (C=O) stretching absorption is observed around 1790 cm⁻¹, confirming the presence of the acyl chloride groups. In the subsequent polymers, such as polyamides, this peak disappears and is replaced by characteristic amide absorption bands. For instance, in polyamides synthesized from triphenylamine-based diamines and diacid chlorides, amide N–H stretching appears around 3303-3316 cm⁻¹ and the amide carbonyl (C=O) stretch is seen between 1654-1690 cm⁻¹. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can help elucidate its structure through fragmentation patterns. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition. For instance, the fragmentation of cyclic alkanes, which share the core cyclohexane (B81311) ring, often involves the loss of an ethene molecule, leading to a characteristic [M-28]⁺ ion. cas.cndocbrown.info While specific fragmentation data for this compound is not detailed, the molecular ion peak would be expected at an m/z corresponding to its molecular weight, with subsequent fragmentation patterns helping to confirm the structure. docbrown.infochemguide.co.uk

Table 1: Spectroscopic Data for Related Compounds and Polyamides

| Compound/Polymer Type | Analytical Method | Characteristic Peaks/Signals |

|---|---|---|

| This compound | IR Spectroscopy | Strong C=O stretch at 1790 cm⁻¹ |

| Polyamides | IR Spectroscopy | Amide N-H stretch: ~3303-3316 cm⁻¹; Amide C=O stretch: ~1654-1690 cm⁻¹ acs.org |

| Diamine Monomers (for Polyamides) | ¹H NMR | Amino group signals observed at 4.72 ppm and 4.86 ppm acs.org |

| Copolymers (general) | ¹H & ¹³C NMR | Used to verify structure and calculate composition and randomness rsc.org |

Chromatographic Techniques for Purity and Isomer Analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of this compound and analyzing its cis/trans isomer ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. Research has demonstrated the use of GC to analyze the chemical purity and the cis/trans isomer ratio of 1,4-cyclohexanedicarboxylic acid dichloride. In one study, GC analysis showed a chemical purity of 99.4% with a cis/trans ratio of 72.3/27.7. In another preparation, the purity was 99.2% with a cis/trans ratio of 54.0/46.0. This highlights the capability of GC to quantify isomeric content, which is crucial as the isomer ratio significantly impacts the properties of the resulting polymers. The technique can also be used to identify and quantify impurities.

High-Performance Liquid Chromatography (HPLC) is another vital tool for purity and isomer analysis, particularly for less volatile compounds or for preparative separations. For instance, a reversed-phase HPLC method has been developed for a related compound, dimethyl trans-cyclohexane-1,4-dicarboxylate, using an acetonitrile (B52724) and water mobile phase. researchgate.net Such methods can be scaled up for the isolation of impurities. researchgate.net HPLC has been successfully used to separate cis and trans isomers of various compounds, where the different spatial arrangements lead to different retention times on the column. msu.edunih.gov For complex cage-like silsesquioxane molecules with cis and trans isomers, the cis isomers with polar groups pointing in the same direction tend to have stronger adsorption and thus elute later than the corresponding trans isomers. msu.edu

Table 2: Purity and Isomer Analysis of 1,4-Cyclohexanedicarboxylic Acid Dichloride via GC

| Sample | Chemical Purity (%) | Cis/Trans Isomer Ratio |

|---|---|---|

| Example 1 | 99.4 | 72.3 / 27.7 |

| Example 2 | 99.2 | 54.0 / 46.0 |

Thermal Analysis Techniques for Polymer Characterization (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Mechanical Analysis (DMA))

Thermal analysis techniques are critical for understanding the behavior of polymers derived from this compound at different temperatures, which dictates their processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions. netzsch.com For polyamides, DSC is used to determine the glass transition temperature (Tg), where the material changes from a rigid to a more flexible state, and the melting temperature (Tm) of crystalline domains. netzsch.comhitachi-hightech.com Semi-aromatic polyamides synthesized using cyclohexane-based monomers have been shown to possess high glass transition temperatures, ranging from 224–265 °C. rsc.org The cis/trans isomer ratio of the cyclohexane ring in the polymer backbone has a profound effect on these properties. rsc.org

Thermogravimetric Analysis (TGA) monitors the mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Polyamides derived from cyclohexane-containing monomers exhibit good thermal stability, with studies showing initial degradation temperatures between 445°C and 450°C. rsc.org Some functional aromatic polyamides show no significant mass loss below 336 °C. nasa.gov

Dynamic Mechanical Analysis (DMA) measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force. It provides information on the viscoelastic behavior, including the storage modulus (elastic response) and loss modulus (viscous response). DMA is a powerful method for investigating thermal transitions, such as the glass transition, and assessing the compatibility of polymer blends.

Table 3: Thermal Properties of Semi-Aromatic Polyamides Containing Cyclohexane Units

| Property | Value Range | Analytical Technique | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 224–265 °C | DSC | rsc.org |

| Initial Degradation Temperature (Td) | 445–450 °C | TGA | rsc.org |

X-ray Diffraction (WAXD) for Crystallinity Determination in Polymer Systems

Wide-Angle X-ray Diffraction (WAXD) is the primary technique used to investigate the crystalline structure of polymers. The diffraction pattern reveals information about the arrangement of polymer chains. Amorphous materials produce a broad halo, while semi-crystalline materials show sharp diffraction peaks superimposed on the amorphous halo. The positions and intensities of these peaks are related to the crystal lattice structure and the degree of crystallinity.

Future Directions and Emerging Research Areas

The ongoing exploration of Cyclohexane-1,4-dicarbonyl dichloride is paving the way for significant advancements in chemical synthesis and material science. Research is increasingly focused on enhancing the sustainability of its production, designing innovative materials with customized functionalities, and leveraging computational tools for more precise predictions of its chemical behavior and material performance.

Q & A

Q. What are the optimized synthetic routes for Cyclohexane-1,4-dicarbonyl dichloride, and how can purity be ensured?

this compound is synthesized via reaction of trans-cyclohexane-1,4-dicarboxylic acid with a Vilsmeier-Haack reagent (e.g., OPC-VH) in toluene. The process achieves a 97% yield under ambient conditions. Key purity optimization steps include:

- Decantation to separate the toluene layer from byproducts.

- Vacuum concentration to isolate white crystalline product.

- Analytical validation using IR spectroscopy (C=O stretch at 1790 cm⁻¹) and GC-MS (base peak at m/z 81).

Reproducibility requires strict stoichiometric ratios (acid:reagent = 1:2.4) and solvent dryness .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

Q. How do cyclohexane conformations influence the reactivity of this compound?

The chair conformation of the cyclohexane ring minimizes steric strain, ensuring optimal spatial alignment of carbonyl chloride groups for nucleophilic acyl substitution. Substituent orientation (cis vs. trans) affects polymerization kinetics and crystallinity in derived polymers. Computational modeling (e.g., DFT) can predict steric and electronic effects .

Q. What safety protocols are essential when handling this compound?

- Use <100 mL quantities without prior approval.

- PPE : Gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) to hydrolyze acyl chloride groups into non-hazardous carboxylates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in polymer synthesis?

Density Functional Theory (DFT) simulations model:

- Electrophilicity of carbonyl carbons for nucleophilic attack.

- Solvent effects on reaction kinetics (e.g., toluene vs. THF).

- Transition states in polycondensation with diamines (e.g., 1,4-benzenediamine). Experimental validation via kinetics (e.g., monitoring Cl⁻ release) aligns with computational predictions .

Q. What mechanisms explain discrepancies in reported melting points or yields for this compound?

Variations arise from:

Q. How does hydrogen bonding in derivatives affect material properties?

In trans-cyclohexane-1,4-diammonium dichloride, NH₃⁺ groups form interlayer hydrogen bonds (H···Cl⁻ distance: 0.88–1.01 Å), creating a lamellar structure. This enhances thermal stability but reduces solubility in polar solvents. SAXS/WAXS can correlate H-bond density with mechanical strength .

Q. What strategies identify and mitigate byproducts during synthesis?

Common byproducts include:

Q. Can this compound form thermally stable polymers?

Polymerization with rigid diamines (e.g., 1,4-benzenediamine) yields aromatic polyamides with high Tg (>250°C). Thermal gravimetric analysis (TGA) shows stability up to 300°C, attributed to conjugated backbone and interchain H-bonding. Adjust monomer symmetry to tune crystallinity .

Q. How do solvent polarity and temperature influence reaction outcomes in acyl chloride chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.